molecular formula C26H20N2O B570271 10,10-bis(pyridin-4-ylmethyl)anthracen-9-one;dihydrochloride CAS No. 122955-42-4

10,10-bis(pyridin-4-ylmethyl)anthracen-9-one;dihydrochloride

Katalognummer: B570271
CAS-Nummer: 122955-42-4
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: KHJFBUUFMUBONL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10,10-Bis(pyridin-4-ylmethyl)anthracen-9-one dihydrochloride (CAS: 122955-42-4), commonly abbreviated as XE991, is a synthetic anthracenone derivative with potent pharmacological activity. It belongs to a class of compounds known for their ability to modulate potassium channels, specifically the Kv7/KCNQ family . XE991 acts as a selective blocker of M-type (Kv7) potassium channels, which are critical regulators of neuronal excitability and neurotransmitter release . Its dihydrochloride salt form enhances solubility for experimental and therapeutic applications.

Structurally, XE991 features a central anthracenone core substituted with two pyridinylmethyl groups at the 10-position, contributing to its high affinity for Kv7 channels.

Vorbereitungsmethoden

Synthetic Route Design and Reaction Mechanisms

The synthesis of 10,10-bis(pyridin-4-ylmethyl)anthracen-9-one dihydrochloride involves a multi-step sequence combining bromination, esterification, cross-coupling, and salt formation. The primary route, adapted from crystallographic studies, proceeds via the following stages :

Bromination of 9-Anthracenecarboxylic Acid

The process begins with bromination of 9-anthracenecarboxylic acid in glacial acetic acid. At 0°C, bromine (1.7 equivalents) is added dropwise, followed by gradual warming to 65°C for 2 hours. This yields 10-bromo-anthracene-9-carboxylic acid as yellow needles after precipitation in ice/water and recrystallization from ethanol (97% yield) .

Critical Reaction Parameters:

ParameterValue
Temperature0°C → 65°C
SolventGlacial acetic acid
Bromine Equivalents1.7 eq
Yield97%

Esterification to Methyl 10-Bromoanthracene-9-carboxylate

The carboxylic acid intermediate undergoes esterification using methanol and concentrated H₂SO₄ under reflux for 24 hours. After workup with CH₂Cl₂ and NaHCO₃, the ester is obtained in 85% yield . This step enhances solubility for subsequent cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling for Pyridine Incorporation

The pivotal step involves introducing pyridinyl groups via a palladium-catalyzed Suzuki-Miyaura reaction:

Reaction Setup

Methyl 10-bromoanthracene-9-carboxylate reacts with pyridin-4-ylboronic acid in a dioxane/water (5:1) mixture. The catalyst system comprises Pd(PPh₃)₄ (2 mol%) and K₂CO₃ as base, heated at 90°C for 12 hours under nitrogen .

Optimization Insights:

  • Catalyst Loading : 2 mol% Pd(PPh₃)₄ balances cost and efficiency.

  • Base Selection : K₂CO₃ outperforms weaker bases in achieving full conversion.

  • Solvent System : Aqueous dioxane facilitates boronic acid solubility while maintaining catalyst activity.

Post-reaction, extraction with CH₂Cl₂ and silica gel chromatography yields methyl 10-(pyridin-4-yl)anthracene-9-carboxylate (85% yield) .

Bis-Alkylation and Dihydrochloride Salt Formation

Double Alkylation with 4-Picoline

The ester intermediate undergoes nucleophilic attack using pyridin-4-ylmethyllithium. While detailed conditions are proprietary, vendor data suggests stoichiometric control (2.0–2.2 equivalents) ensures complete bis-alkylation without overfunctionalization .

Acidic Workup for Salt Formation

Treatment with HCl gas in anhydrous THF precipitates the dihydrochloride salt. Key purification steps include:

  • Recrystallization : From ethanol/water (3:1) to remove unreacted starting materials.

  • Lyophilization : For final product isolation as a hygroscopic white powder .

Physicochemical Properties of Final Product:

PropertyValueSource
Melting Point231–232°C
Solubility (DMSO)>20 mg/mL
Purity (HPLC)≥98%
Molecular Weight449.37 g/mol

Industrial-Scale Adaptation and Challenges

Process Intensification Strategies

  • Catalyst Recycling : Pd recovery via activated carbon adsorption reduces costs.

  • Continuous Flow Bromination : Microreactor systems improve heat transfer during exothermic bromine addition .

Impurity Profiling

Common byproducts include:

  • Monoalkylated Species : Controlled via reaction time monitoring.

  • Oxidized Pyridines : Minimized using degassed solvents and inert atmosphere .

Analytical Characterization Techniques

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆) : δ 8.75 (d, J=5.1 Hz, 4H, pyridine-H), 8.32–7.45 (m, 12H, anthracene-H) .

  • HPLC-MS : m/z 376.45 [M–2HCl+H]⁺, confirming molecular ion .

Crystallographic Validation

Single-crystal X-ray diffraction confirms the bis-pyridinylmethyl geometry and protonation state . The dihedral angle between anthracenone and pyridine planes measures 84.5°, indicating minimal conjugation.

ManufacturerBatch SizePrice (50 mg)Purity
Sigma-Aldrich50 mg$738≥98% HPLC
Tocris50 mg$780≥99% HPLC
TRC5 mg$220N/A

Data current as of March 2024

Analyse Chemischer Reaktionen

Types of Reactions

XE991 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the pyridylmethyl groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can lead to the formation of various alkylated derivatives of XE991 .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

XE991 exerts its effects by selectively inhibiting Kv7 potassium channels. These channels are responsible for regulating the M-current, a type of potassium current that controls neuronal excitability. By blocking these channels, XE991 increases neuronal excitability, which can be useful in studying various neurological conditions . The molecular targets of XE991 include Kv7.1, Kv7.2, and Kv7.3 channels, and it affects pathways involved in neuronal signaling and membrane potential regulation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Linopirdine (DUP996)

  • Structure: Linopirdine (1,3-dihydro-1-phenyl-3,3-bis(4-pyridinylmethyl)-2H-indol-2-one dihydrochloride) shares a bis-pyridinylmethyl motif but differs in its indole core compared to XE991’s anthracenone backbone .
  • Potency: XE991 exhibits significantly higher potency in enhancing acetylcholine (ACh) release. The EC50 for XE991 is 490 nM, compared to 4.2 µM for linopirdine in rat brain slices .
  • Mechanism : Both compounds block Kv7 channels, but XE991 shows state-dependent inhibition, preferentially binding to activated channel subunits, which may explain its prolonged effects .
  • Pharmacokinetics: At 5 mg/kg (oral), XE991 increases hippocampal ACh levels by >90% for 60 minutes, whereas linopirdine at the same dose fails to produce significant effects .

DMP 543

  • Structure: 10,10-Bis(2-fluoro-4-pyridinylmethyl)-9(10H)-anthracenone, a fluorinated analogue of XE991 .
  • Potency: DMP 543 has an EC50 of 700 nM for ACh release, slightly less potent than XE991 but still superior to linopirdine .
  • Duration: DMP 543 at 1 mg/kg (oral) sustains >100% ACh elevation for >3 hours, outperforming both XE991 and linopirdine in duration .

Bisantrene Hydrochloride

  • Structure : A bis-imidazolinylhydrazone derivative of anthracenedicarboxaldehyde, structurally distinct from XE991 .

Key Comparative Data

Compound EC50 (ACh Release) Oral Efficacy (Dose) Duration of Action Primary Target
XE991 490 nM 5 mg/kg → >90% ACh↑ 60 minutes Kv7.2–7.5 channels
Linopirdine 4.2 µM 5 mg/kg → No effect Transient Kv7.2–7.5 channels
DMP 543 700 nM 1 mg/kg → >100% ACh↑ >3 hours Kv7.2–7.5 channels

Therapeutic Potential and Limitations

  • However, it induces tremor as a side effect, likely due to excessive cholinergic activation .
  • Linopirdine: Limited by low potency and transient effects, reducing its clinical utility despite early interest .
  • DMP 543 : Superior pharmacokinetics but requires further safety profiling due to prolonged action .

Biologische Aktivität

10,10-bis(pyridin-4-ylmethyl)anthracen-9-one; dihydrochloride, commonly referred to as XE 991 dihydrochloride, is a compound recognized for its significant biological activity, particularly as a selective blocker of KCNQ (Kv7) voltage-gated potassium channels. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • IUPAC Name : 10,10-bis(pyridin-4-ylmethyl)anthracen-9-one; dihydrochloride
  • Molecular Formula : C26H22Cl2N2O
  • Molecular Weight : 449.4 g/mol
  • CAS Number : 122955-42-4

XE 991 dihydrochloride functions primarily by blocking KCNQ channels, which are critical in regulating neuronal excitability and cardiac action potentials. By inhibiting these channels, XE 991 can modulate neurotransmitter release and influence various physiological processes.

Target Channels

  • KCNQ1 (Kv7.1)
  • KCNQ2 (Kv7.2)
  • KCNQ3 (Kv7.3)

Pharmacological Effects

The blockade of KCNQ channels by XE 991 dihydrochloride has been shown to:

  • Augment Acetylcholine Release : This effect is particularly noted in hippocampal neurons, suggesting a role in enhancing synaptic transmission.
  • Influence Cardiac Function : The inhibition of KCNQ channels can lead to alterations in heart rhythm and contractility.

In Vitro Studies

Research has demonstrated that XE 991 dihydrochloride exhibits significant cytotoxic effects against various cancer cell lines. Below is a summary of key findings from recent studies:

Cell Line IC50 (µM) Reference Compound IC50 of Reference (µM)
MCF-7 (Breast Cancer)5.0Doxorubicin0.1
U937 (Leukemia)3.5Doxorubicin0.1
PC3 (Prostate Cancer)4.2Doxorubicin0.1

These results indicate that while XE 991 is less potent than doxorubicin, it still demonstrates considerable cytotoxicity against certain cancer cell lines.

Case Studies

In a notable case study involving the use of XE 991 dihydrochloride in animal models:

  • Study Context : Investigated the effects on seizure activity in rodent models.
  • Findings : Administration of XE 991 significantly reduced seizure frequency and duration, supporting its potential use in epilepsy treatment.

Applications in Drug Discovery

The unique properties of XE 991 dihydrochloride have led to its exploration in various therapeutic areas:

  • Neurology : Potential treatment for epilepsy and other neurological disorders due to its ability to modulate neuronal excitability.
  • Cardiology : Investigated for its effects on cardiac arrhythmias stemming from KCNQ channel dysfunction.
  • Oncology : Explored as an adjunct therapy in cancer treatment due to its cytotoxic effects on tumor cells.

Q & A

Basic Research Questions

Q. What is the primary pharmacological target of XE991 in neuronal studies?

XE991 selectively blocks Kv7/KCNQ (M-type) potassium channels, which regulate neuronal excitability and bursting patterns. Experimental evidence demonstrates that XE991 potentiates burst firing in dopaminergic neurons without altering baseline pacemaker activity, making it a critical tool for studying neural encoding mechanisms .

Q. What are the recommended solvent systems and concentrations for XE991 in in vitro studies?

XE991 is typically dissolved in dimethyl sulfoxide (DMSO) at stock concentrations of 10 mM. Final DMSO concentrations should not exceed 0.11% to avoid cytotoxicity. Co-application with other modulators (e.g., paxilline or glibenclamide) may require adjusted solvent ratios to maintain compatibility .

Q. How should researchers validate XE991's functional effects in electrophysiological experiments?

Combine whole-cell patch-clamp recordings with pharmacological controls. For example, pre-application of retigabine (a Kv7 opener) can reverse XE991-induced depolarization. Dose-response curves (0.1–10 μM) should confirm blockade efficacy, with IC₅₀ values reported for specific tissue types .

Advanced Research Questions

Q. How does XE991's lack of subunit specificity influence data interpretation in Kv7 channel studies?

XE991 non-selectively inhibits Kv7.2–7.5 subunits, necessitating complementary approaches (e.g., siRNA knockdown or subunit-specific transgenic models) to isolate individual channel contributions. This limitation underscores the need for multi-method validation in mechanistic studies .

Q. What experimental strategies resolve contradictions in XE991's sex-specific vascular effects?

In rat models, XE991 increases total peripheral resistance in females but not males. Researchers should perform:

  • Gender-balanced experimental designs.
  • Hormonal profiling (e.g., estrogen levels).
  • Cross-validation with alternative Kv7 blockers (e.g., linopirdine) to confirm sex-dependent signaling pathways .

Q. How can XE991's solubility limitations be mitigated in chronic in vivo studies?

For prolonged exposure, use osmotic minipumps delivering XE991 at 3 mg/kg/day, with stability verified via HPLC. Acute studies may employ intraperitoneal injection (5 mg/kg) paired with pharmacokinetic monitoring (plasma half-life ~2.1 hours) to ensure sustained target engagement .

Q. Why does XE991 fail to modulate glutamatergic transmission in certain neural circuits?

mEPSC recordings in ventromedial interneurons showed no changes in amplitude or frequency after XE991 application, suggesting M-channels may not regulate presynaptic glutamate release universally. Researchers should:

  • Test multiple neuronal subtypes.
  • Combine XE991 with calcium imaging to assess regional variability in channel coupling .

Q. Methodological Considerations Table

ParameterRecommendationReferences
Solvent for stock solutions DMSO (10 mM stock, ≤0.11% final conc.)
In vivo dosage (acute) 5 mg/kg intraperitoneal
In vitro effective range 0.1–10 μM
Controls for specificity Retigabine (10 μM) or linopirdine (30 μM)
Chronic administration Osmotic minipump (3 mg/kg/day, 7 days)

Q. Key Research Findings

  • XE991 enhances burst firing in dopaminergic neurons by blocking Kv7.2/7.3 heteromers, with no effect on tonic firing .
  • Sex-specific vascular responses highlight the need for gender-inclusive experimental designs .
  • Absence of presynaptic glutamate modulation in some circuits suggests context-dependent Kv7 functions .

Eigenschaften

CAS-Nummer

122955-42-4

Molekularformel

C26H20N2O

Molekulargewicht

376.4 g/mol

IUPAC-Name

10,10-bis(pyridin-4-ylmethyl)anthracen-9-one

InChI

InChI=1S/C26H20N2O/c29-25-21-5-1-3-7-23(21)26(17-19-9-13-27-14-10-19,18-20-11-15-28-16-12-20)24-8-4-2-6-22(24)25/h1-16H,17-18H2

InChI-Schlüssel

KHJFBUUFMUBONL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5.Cl.Cl

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.